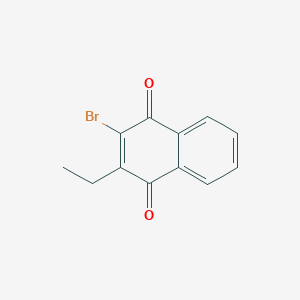1,4-Naphthalenedione, 2-bromo-3-ethyl-
CAS No.: 13984-88-8
Cat. No.: VC15914145
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13984-88-8 |
|---|---|
| Molecular Formula | C12H9BrO2 |
| Molecular Weight | 265.10 g/mol |
| IUPAC Name | 2-bromo-3-ethylnaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3 |
| Standard InChI Key | DMDUKOTWUUJQSN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Introduction
Synthesis and Synthetic Methodologies
General Synthetic Routes
The synthesis of 2-bromo-3-ethyl-1,4-naphthoquinone typically involves bromination and alkylation steps starting from 1,4-naphthoquinone derivatives. One common precursor, 2-hydroxy-1,4-naphthoquinone (lawsone), undergoes regioselective bromination followed by ethylation. For instance, MacHarla et al. demonstrated the use of Oxone (potassium peroxymonosulfate) and ammonium bromide in methanol under reflux conditions to achieve bromination at the 3-position . Subsequent alkylation with ethylating agents, such as ethyl bromide or via Friedel-Crafts alkylation, introduces the ethyl group .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Oxone, NHBr, MeOH, reflux, 15 min | 98 | |
| Alkylation | Ethyl bromide, Pd(PPh), NEt | 23–49 |
Microwave-Assisted Synthesis
Recent advancements include microwave-assisted reactions to enhance efficiency. Kandioller et al. reported a Ru(II) arene complex synthesis involving 2-bromo-3-ethyl-1,4-naphthoquinone as a ligand precursor. The reaction of with the quinone and 1-pyrazole under microwave irradiation at 50–60°C for 15 minutes yielded complexes with moderate efficiency . This method reduces reaction times and improves purity compared to conventional heating.
Structural and Spectroscopic Characterization
Crystallographic Analysis
The crystal structure of 2-bromo-3-ethyl-1,4-naphthoquinone (CCDC 740439) reveals a planar naphthoquinone core with bromine and ethyl groups at the 2- and 3-positions, respectively. The quinoid system exhibits bond lengths consistent with conjugated carbonyl groups (: 1.22 Å), while the C-Br bond measures 1.89 Å . The ethyl group adopts a staggered conformation, minimizing steric hindrance with the adjacent bromine atom.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Unit cell dimensions | Å, Å, Å |
| Bond angles |
Spectroscopic Data
-
H NMR (DMSO-): Signals at δ 8.51 (d, Hz, 1H, aromatic), 7.64–7.48 (m, 3H, aromatic), and 1.74 (s, 3H, CH) confirm the substitution pattern .
-
IR Spectroscopy: Strong absorptions at 1675 cm () and 615 cm () .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar organic solvents like dichloromethane and methanol. It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber vials .
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 265.10 g/mol |
| LogP | 2.85 (calculated) |
| Melting point | 198–200°C (decomposes) |
| UV-Vis | 245 nm, 340 nm |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Narender et al. identified 2-bromo-3-ethyl-1,4-naphthoquinone as a potent inhibitor of quinol/fumarate reductase (QFR) from Wolinella succinogenes, with an IC of 3.2 μM . The bromine and ethyl groups enhance electron-withdrawing effects, facilitating interactions with the enzyme’s active site. Docking studies suggest that the compound occupies the ubiquinone-binding pocket, forming hydrogen bonds with Arg 301 and His 244 residues .
Applications and Future Directions
Medicinal Chemistry
The compound’s inhibitory activity against QFR positions it as a lead candidate for developing antiparasitic agents, particularly against organisms reliant on anaerobic respiration. Derivatives with modified alkyl chains or additional halogen substituents could optimize potency and selectivity .
Materials Science
Naphthoquinones are explored as organic semiconductors due to their planar conjugated systems. The ethyl and bromine substituents in this compound may tune electronic properties, making it suitable for photovoltaic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume